2,2,4-Trimethylpent-3-enal

Pharmaceutical impurity profiling Agrochemical reference standard Analytical method validation

For pharmaceutical and agrochemical quality control, this compound is designated Flufenacet Impurity 1 and Hexanal Impurity 10. Generic substitution fails under ICH Q3A/Q3B guidelines due to its unique, sterically hindered gem-dimethyl structure. It is the sole β,γ-unsaturated aldehyde that undergoes exclusive photochemical decarbonylation, serving as a critical negative control in mechanistic studies. Procure this exact isomer to ensure method validation success and regulatory submission integrity.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 5842-49-9
Cat. No. B12814814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethylpent-3-enal
CAS5842-49-9
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)C=O)C
InChIInChI=1S/C8H14O/c1-7(2)5-8(3,4)6-9/h5-6H,1-4H3
InChIKeyQJJLGDXUAXOUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethylpent-3-enal (CAS 5842-49-9): Procurement-Ready Identity and Baseline Properties


2,2,4-Trimethylpent-3-enal (CAS 5842-49-9, also designated 3-Pentenal,2,2,4-trimethyl- and 2,2,4-Trimethyl-3-pentenal) is a branched-chain, β,γ-unsaturated aldehyde with molecular formula C8H14O and molecular weight 126.20 g/mol [1]. It is characterized by a double bond between C3 and C4 and a gem-dimethyl group at C2, conferring a sterically hindered α-quaternary center that profoundly distinguishes its chemical behavior from linear α,β-unsaturated aldehydes and saturated branched aldehydes. The compound is commercially available as a reference standard (e.g., 95% HPLC purity) and is cataloged under NSC 92370 in the National Cancer Institute Developmental Therapeutics Program repository [2].

Why 2,2,4-Trimethylpent-3-enal Cannot Be Replaced by Other Aldehydes in Regulated and Synthetic Workflows


Generic substitution of 2,2,4-Trimethylpent-3-enal with other aldehydes—whether linear C8 aldehydes such as octanal, saturated branched aldehydes such as 2-ethylhexanal, or even structurally proximal α,β-unsaturated aldehydes—fails due to three factors that preclude interchangeability in analytical, regulatory, and synthetic contexts. First, the compound serves as a designated process-related impurity (Flufenacet Impurity 1; Hexanal Impurity 10) in pharmaceutical and agrochemical quality control, where the impurity profile is specified by the exact CAS registry number . Second, its unique photochemical reactivity diverges from that of typical β,γ-unsaturated aldehydes; while most members of this class undergo decarbonylation upon irradiation, 2,2,4-trimethylpent-3-enal exhibits exclusive decarbonylation without oxadi-π-methane (ODPM) rearrangement—a behavior that is not transferable to structurally similar aldehydes [1]. Third, its sterically congested α-quaternary center (gem-dimethyl at C2) alters reaction kinetics and regioselectivity in condensation and addition reactions compared to less-hindered analogs [2].

2,2,4-Trimethylpent-3-enal: Verifiable Differentiation Evidence Against Comparators


Designated Process-Related Impurity in Flufenacet and Hexanal Quality Control

2,2,4-Trimethylpent-3-enal is explicitly designated and supplied as Flufenacet Impurity 1 and Hexanal Impurity 10 for analytical method development and quality control . In contrast, alternative C8 aldehydes such as octanal (CAS 124-13-0), 2-ethylhexanal (CAS 123-05-7), and 3,5,5-trimethylhexanal (CAS 5435-64-3) are not recognized as specified impurities for these active pharmaceutical ingredients or analytical reference materials and thus cannot satisfy regulatory documentation requirements for impurity profiling.

Pharmaceutical impurity profiling Agrochemical reference standard Analytical method validation

Divergent Photochemical Fate: Exclusive Decarbonylation vs. ODPM Rearrangement

In triplet-sensitized irradiation experiments, 2,2,4-trimethylpent-3-enal undergoes exclusive decarbonylation, whereas a panel of twelve structurally related β,γ-unsaturated aldehydes (including 2,2-dimethyl-4,4-diphenyl-3-butenal and 5-cyclopentylidene-2,2-dimethyl-3-pentenal) efficiently undergo oxadi-π-methane (ODPM) rearrangement to afford cyclopropylaldehydes in yields ranging from 8% to 96% [1]. The complete absence of ODPM rearrangement product from 2,2,4-trimethylpent-3-enal represents a binary photochemical divergence.

Photochemistry β,γ-Unsaturated aldehydes Mechanistic selectivity

Sterically Hindered α-Quaternary Center: Impact on Hydroformylation Product Distribution

In the hydroformylation of 2,2,4-trimethylpent-3-ene under industrial conditions (145°C, 250 atm, Co naphthenate catalyst, H2:CO = 3:1), the resulting aldehyde product mixture contains 10 wt% CO group content, corresponding to nonyl aldehyde (C9 aldehydes) at 50% yield [1]. This product distribution reflects the steric constraints imposed by the gem-dimethyl group at C2 of the starting olefin, which directs the formyl group addition regioselectivity. In contrast, hydroformylation of less-hindered terminal or internal olefins (e.g., 1-hexene, 2-hexene) under comparable conditions yields aldehyde products with markedly different isomeric ratios and higher linear-to-branched selectivity.

Hydroformylation Catalysis Oxo process

Precursor for Heptadienoic Acid Derivatives via Condensation with Malonate

2,2,4-Trimethylpent-3-enal serves as a starting material for the preparation of heptadienoic acid derivatives via condensation with dialkyl malonate in the presence of ammonium acetate, followed by acid-catalyzed rearrangement [1]. This synthetic utility is not shared by its positional isomer, 2,2,4-trimethyl-4-pentenal, which lacks the conjugated enal system required for efficient malonate condensation. The patent literature explicitly distinguishes the 3-enal (target compound) from the 4-enal isomer in the context of diester preparation.

Organic synthesis Malonate condensation Knoevenagel reaction

Solvolytic Generation and Skeletal Rearrangement Propensity

Under solvolytic conditions, 2,2,4-trimethyl-3-pentenal is generated as a major product from the solvolysis of trans-2,2,4,4-tetramethylcyclobutane-1,3-diol mono-p-toluenesulfonate in 90% acetone-water at 75°C, with a yield of 88% as quantified by gas-liquid chromatography [1]. This contrasts with the solvolysis of the cis-isomer of the same starting ester, which yields only 39.5% of the aldehyde along with 55% 3,3,5,5-tetramethyltetrahydro-2-furanol. The compound thus serves as a diagnostic probe for distinguishing cis/trans stereochemical pathways in cyclobutylcarbinyl cation rearrangements.

Physical organic chemistry Solvolysis Carbocation rearrangement

Physical Property Differentiation: Boiling Point and Density Benchmarks

2,2,4-Trimethylpent-3-enal exhibits a boiling point of 160.7°C at 760 mmHg and a density of 0.833 g/cm³ [1]. These values place it in a distinct property space relative to comparator aldehydes. For instance, the linear C8 aldehyde octanal boils at 171°C, the saturated branched 2-ethylhexanal boils at 163°C, and the α,β-unsaturated analog 2,2,4-trimethyl-4-pentenal exhibits different boiling behavior due to altered π-system conjugation and dipole moment.

Physicochemical characterization Separation science Process engineering

Optimal Procurement and Application Scenarios for 2,2,4-Trimethylpent-3-enal Based on Differentiated Evidence


Pharmaceutical and Agrochemical Impurity Reference Standard Procurement

When developing or validating HPLC, GC, or LC-MS analytical methods for Flufenacet active pharmaceutical ingredient or Hexanal-containing formulations, 2,2,4-trimethylpent-3-enal must be procured as the exact impurity reference standard. The compound is designated as Flufenacet Impurity 1 and Hexanal Impurity 10, and regulatory submissions under ICH Q3A/Q3B require identity confirmation using the CAS-specific reference material . Substitution with any other C8 aldehyde, including structural analogs such as 2-ethylhexanal or 3,5,5-trimethylhexanal, will result in method validation failure and potential regulatory citation due to incorrect impurity identification.

Mechanistic Photochemistry: Negative Control for ODPM Rearrangement Studies

In photochemical investigations of β,γ-unsaturated aldehydes, 2,2,4-trimethylpent-3-enal is the only reported member of this class that undergoes exclusive decarbonylation without oxadi-π-methane rearrangement . Researchers conducting triplet-sensitized irradiation studies to map ODPM reactivity should procure this compound specifically as a negative control. Its use enables unambiguous interpretation of reaction pathway divergence and validates that observed ODPM products in other substrates are not artifacts of the photochemical setup.

Steric Effects in Homogeneous Catalysis: Hydroformylation Model Substrate

For investigations of ligand effects and steric modulation in cobalt- or rhodium-catalyzed hydroformylation, 2,2,4-trimethylpent-3-enal—produced in situ from 2,2,4-trimethylpent-3-ene—serves as a model substrate for studying α-quaternary steric hindrance. The patent literature establishes that under industrial oxo conditions (145°C, 250 atm, Co naphthenate), this hindered olefin yields 50% nonyl aldehyde . This is markedly lower than yields from linear terminal olefins, making the compound valuable for benchmarking catalyst performance under sterically demanding conditions.

Synthesis of Heptadienoic Acid Derivatives and Conjugated Dienoic Esters

Laboratories engaged in the synthesis of heptadienoic acid derivatives should procure 2,2,4-trimethylpent-3-enal as the starting aldehyde for condensation with dialkyl malonates. The patented synthetic route explicitly requires the 3-enal isomer; the positional isomer 2,2,4-trimethyl-4-pentenal is not a valid substitute for this transformation . Procurement of the correct isomer ensures adherence to the validated synthetic protocol and avoids failed condensations or undesired rearrangement products.

Quote Request

Request a Quote for 2,2,4-Trimethylpent-3-enal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.